Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate
Description
Properties
CAS No. |
23482-34-0 |
|---|---|
Molecular Formula |
C15H18F3NO3 |
Molecular Weight |
317.30 g/mol |
IUPAC Name |
ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H18F3NO3/c1-2-22-13(20)19-8-6-14(21,7-9-19)11-4-3-5-12(10-11)15(16,17)18/h3-5,10,21H,2,6-9H2,1H3 |
InChI Key |
GKXBDEHOLDJPBP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)(C2=CC(=CC=C2)C(F)(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The primary synthetic approach to this compound is based on the esterification of the corresponding piperidine derivative with ethyl chloroformate under controlled conditions:
- Starting Material: 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine
- Key Reagents: Ethyl chloroformate, triethylamine (base)
- Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF)
- Reaction Conditions: Room temperature, stirring for several hours
- Workup: Extraction, followed by purification via column chromatography
This reaction proceeds via nucleophilic attack of the piperidine nitrogen on the ethyl chloroformate, forming the ethyl carbamate moiety while triethylamine scavenges the generated hydrochloric acid. The hydroxy group at the 4-position remains intact, making it a hydroxy-substituted piperidine ester.
Industrial Scale Synthesis
For industrial production, the synthetic route is similar but optimized for scale and efficiency:
- Continuous Flow Reactors: Utilized to improve reaction kinetics and heat management.
- Automated Systems: Enhance reproducibility and yield.
- Optimization Parameters: Temperature control, solvent choice, catalyst presence, and reagent stoichiometry are finely tuned to maximize product purity and minimize byproducts.
Multi-step Synthetic Strategies
Additional synthetic routes involve:
- Grignard Reaction: Formation of the 4-[3-(trifluoromethyl)phenyl]piperidine core via reaction of phenylmagnesium bromide with a piperidinone precursor, followed by hydroxylation at the 4-position.
- Chiral Resolution: The racemic mixture of substituted piperidines can be resolved using tartaric acid derivatives to obtain enantiomerically pure compounds, which is critical for biological activity and pharmaceutical applications.
- Protecting Group Strategies: Use of protecting groups like tert-butyl esters or benzyl groups to control regioselectivity and avoid side reactions during multi-step synthesis.
Representative Reaction Scheme
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Phenylmagnesium bromide + N-benzyl-3-piperidone in THF, 0–5 °C | Formation of 4-phenylpiperidin-4-ol intermediate |
| 2 | Hydroxylation or nucleophilic addition to introduce hydroxy group | 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine |
| 3 | Reaction with ethyl chloroformate, triethylamine, DCM, room temp | Formation of this compound |
Analytical Characterization During Preparation
To ensure the integrity and purity of the compound, several analytical techniques are employed:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H, ^13C, and ^19F NMR confirm the presence and position of trifluoromethyl and hydroxy groups, as well as the ester functionality.
- Mass Spectrometry (MS): High-resolution MS verifies molecular weight and isotopic distribution.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and monitors reaction progress.
- X-ray Crystallography: Used occasionally for conformational analysis and stereochemical confirmation.
Data Table: Key Reaction Parameters and Yields
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Dichloromethane or Tetrahydrofuran | Choice affects solubility and reaction rate |
| Base | Triethylamine | Neutralizes HCl formed during esterification |
| Reaction Temperature | 20–25 °C (room temperature) | Mild conditions prevent side reactions |
| Reaction Time | 3–6 hours | Ensures complete conversion |
| Yield | 70–85% | Depends on scale and purification method |
| Purification Method | Column chromatography | Silica gel typically used |
Research Discoveries and Optimization Insights
- Hydroxyl Group Stability: Research indicates that maintaining the hydroxy group during esterification is crucial for biological activity and solubility. Mild reaction conditions are preferred to avoid oxidation or substitution of the hydroxy group.
- Trifluoromethyl Group Integrity: The trifluoromethyl substituent is electron-withdrawing and sensitive to harsh acidic or basic conditions; thus, reaction pH and temperature are carefully controlled to prevent degradation.
- Chiral Purity: Enantiomeric resolution methods using tartaric acid salts improve pharmacological profiles, as stereochemistry significantly influences receptor binding.
- Alternative Protecting Groups: Use of tert-butyl esters instead of ethyl esters has been explored to improve metabolic stability, though at the cost of increased molecular weight and synthetic complexity.
- Continuous Flow Synthesis: Adoption of continuous flow technology has been shown to enhance yield and reproducibility, reduce reaction times, and facilitate scale-up.
Summary Table of Preparation Methods
| Method | Description | Advantages | Limitations |
|---|---|---|---|
| Direct Esterification | Reaction of piperidine with ethyl chloroformate | Simple, high yield, mild conditions | Requires careful pH control |
| Grignard Reaction Route | Formation of piperidine core via Grignard reagent | Enables introduction of aryl group | Multi-step, requires inert atmosphere |
| Chiral Resolution | Use of tartaric acid salts for enantiomer separation | Produces enantiomerically pure compounds | Additional purification steps |
| Continuous Flow Synthesis | Automated, scalable esterification | High efficiency, reproducibility | Requires specialized equipment |
This comprehensive overview of the preparation methods for this compound reflects current best practices and research findings from diverse scientific literature and patent disclosures. The described methods balance synthetic efficiency, product purity, and scalability, supporting the compound’s use in medicinal chemistry and materials science applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, or other mild oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines, thiols, or halides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and inflammation.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, the compound can bind to its target, inhibiting or modulating its activity. This interaction can lead to various biological effects, such as anti-inflammatory or neuroprotective actions .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key attributes of Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate with structurally related compounds:
*Molecular weight calculated from formula C₁₆H₂₄N₂O₄.
Key Takeaways
- Ester Choice : Ethyl esters offer a balance between metabolic stability and synthetic accessibility, whereas tert-butyl esters prioritize steric protection at the expense of higher molecular weight.
- Pharmacological Potential: Structural analogs with hydroxyethyl or halogenated substituents warrant further investigation for optimized solubility and activity profiles.
Biological Activity
Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate (CAS Number: 23482-34-0) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C₁₅H₁₈F₃NO₃
- Molecular Weight : 317.3035 g/mol
- Density : 1.296 g/cm³
- Boiling Point : 376.5°C at 760 mmHg
- LogP : 2.74 (indicating moderate lipophilicity)
Research indicates that compounds with piperidine moieties often interact with various biological targets, including receptors and enzymes. This compound exhibits several mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. For example, studies involving similar piperidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that structural modifications can enhance activity against specific targets such as IKKb, a key regulator in cancer progression .
- Receptor Interactions : Piperidine derivatives are known to interact with neurotransmitter receptors, which can influence cell signaling pathways related to proliferation and apoptosis. This compound may exhibit affinity for muscarinic acetylcholine receptors, which play roles in cancer cell behavior .
Structure-Activity Relationship (SAR)
The presence of the trifluoromethyl group significantly alters the electronic properties of the compound, enhancing its lipophilicity and potentially improving binding affinity to target proteins. The hydroxyl group at the 4-position is crucial for biological activity as it may facilitate hydrogen bonding interactions with target enzymes or receptors .
| Structural Feature | Effect on Activity |
|---|---|
| Trifluoromethyl Group | Increases lipophilicity and receptor affinity |
| Hydroxyl Group | Enhances hydrogen bonding and solubility |
| Piperidine Ring | Provides structural framework for interaction |
Anticancer Activity
In a study examining piperidine derivatives, compounds structurally similar to this compound were tested against various cancer cell lines. The results indicated that these derivatives could induce apoptosis in hypopharyngeal tumor cells more effectively than standard chemotherapeutics like bleomycin .
Receptor Binding Studies
A comparative analysis of receptor binding affinities revealed that derivatives with similar functional groups exhibited significant selectivity for dopamine and serotonin receptors, indicating potential for development as neuroleptics or antidepressants .
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing Ethyl 4-hydroxy-4-[3-(trifluoromethyl)phenyl]piperidine-1-carboxylate?
The synthesis typically involves multi-step organic reactions, including:
- Condensation of a trifluoromethyl-substituted aromatic precursor with a piperidine backbone.
- Hydroxylation at the 4-position of the piperidine ring, often through oxidation or nucleophilic addition.
- Esterification to introduce the ethyl carboxylate group.
Key challenges include maintaining regioselectivity during hydroxylation and ensuring stability of the trifluoromethyl group under acidic/basic conditions. Similar protocols for structural analogs emphasize the use of hydroxyl substitution to enhance solubility and bioactivity .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
- NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and stereochemistry.
- X-ray crystallography (using programs like SHELXL ) for resolving conformational details, particularly the spatial arrangement of the trifluoromethylphenyl and hydroxyl groups.
- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.
- HPLC for purity assessment, especially given the compound’s potential use in pharmacological studies .
Q. What biological activities are reported for this compound and its structural analogs?
Piperidine derivatives with trifluoromethylphenyl groups exhibit:
- Antimicrobial activity : Demonstrated in analogs with hydroxyl substitutions, which enhance membrane penetration .
- Receptor modulation : The trifluoromethyl group increases electron-withdrawing effects, improving binding affinity to targets like G-protein-coupled receptors .
- Antitumor potential : Structural analogs show activity against kinase pathways, though efficacy depends on substituent positioning .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data across structural analogs?
- Comparative SAR studies : Analyze analogs from systematic structural variations (e.g., replacing hydroxyl with methoxy or altering ester groups). For example, hydroxyl substitution improves solubility but may reduce metabolic stability .
- Dose-response profiling : Evaluate activity across multiple concentrations to identify non-linear effects.
- Target validation : Use knockout models or competitive binding assays to confirm specificity for suspected biological targets .
Q. What experimental design considerations are critical for optimizing reaction yields during synthesis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require strict moisture control.
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) improve efficiency in coupling steps.
- In-line monitoring : Techniques like FTIR or Raman spectroscopy enable real-time tracking of hydroxylation and esterification progress .
Q. How can computational modeling guide the rational design of derivatives with enhanced bioactivity?
- Molecular docking : Predict binding modes to targets like enzymes or receptors. The trifluoromethyl group’s hydrophobic and electrostatic properties are critical for docking accuracy .
- DFT calculations : Assess electronic effects of substituents on reactivity and stability.
- MD simulations : Evaluate conformational flexibility of the piperidine ring under physiological conditions .
Q. What strategies mitigate challenges in reproducing synthetic protocols for this compound?
- Detailed reaction logs : Document exact temperatures, stirring rates, and solvent batches, as minor variations can drastically alter yields.
- Intermediate characterization : Isolate and validate key intermediates (e.g., hydroxylated piperidine precursors) before proceeding to esterification.
- Collaborative validation : Cross-verify results with independent labs to rule out equipment- or operator-specific biases .
Key Structural Analogs and Comparative Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
